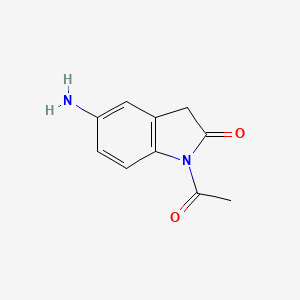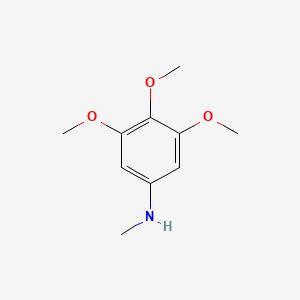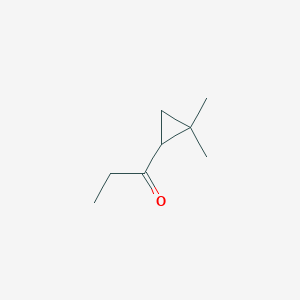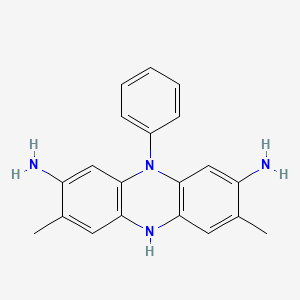
1-Acetyl-5-aminoindolin-2-one
説明
1-Acetyl-5-aminoindolin-2-one is a chemical compound that is part of the indole family, which is a group of compounds known for their complexity and presence in various natural products and pharmaceuticals. The compound itself is derived from indoline, a bicyclic structure composed of a benzene ring fused to a pyrrolidine ring. The specific substitutions on the indoline core, such as the acetyl group at the first position and the amino group at the fifth position, define its unique chemical behavior and potential applications in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of derivatives related to 1-Acetyl-5-aminoindolin-2-one involves nucleophilic substitution reactions. For instance, the chlorine atom in position 2 of 1-acetyl-2-chloro-3-iminoindoline hydrochloride can be substituted with secondary amines and thiophenol to yield 2-substituted 3-aminoindoles or 3-acetylaminoindoles. These products can also be obtained from 1-acetyl-3-indolinone through a process of bromination followed by treatment with secondary amines .
Molecular Structure Analysis
The molecular structure of 1-Acetyl-5-aminoindolin-2-one is characterized by the presence of an acetyl group and an amino group attached to the indoline skeleton. The specific positions of these substituents are crucial for the compound's reactivity. The acetyl group, being an electron-withdrawing group, can influence the electron density of the indoline ring and affect its reactivity towards nucleophiles and electrophiles.
Chemical Reactions Analysis
1-Acetyl-5-aminoindolin-2-one and its derivatives participate in various chemical reactions, primarily nucleophilic substitution. The reactivity of the chlorine atom in the related compound 1-acetyl-2-chloro-3-iminoindoline hydrochloride towards nucleophiles like secondary amines and thiophenol indicates a potential for a wide range of substitution reactions that can lead to a variety of 2-substituted indole derivatives . Additionally, the rearrangement of 1-acetylindoxyl oxime to form 1-acetyl-2-chloro-3-iminoindoline hydrochloride suggests that the compound can undergo structural changes under certain conditions, which can be exploited in synthetic chemistry .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-Acetyl-5-aminoindolin-2-one are not detailed in the provided papers, the general properties of such compounds can be inferred. Typically, indole derivatives exhibit moderate to high melting points and may exist in crystalline forms. Their solubility can vary depending on the nature of the substituents and the solvent. The presence of the acetyl group can increase the compound's reactivity in acylation reactions, while the amino group can engage in hydrogen bonding and other interactions, affecting the compound's boiling point, solubility, and stability.
科学的研究の応用
Synthesis and Chemical Transformations
1-Acetyl-5-aminoindolin-2-one serves as a precursor in chemical synthesis, showcasing its utility in forming complex heterocyclic compounds. The rearrangement of 1-acetylindoxyl oxime, when treated with hydrogen chloride in acetic acid, results in the formation of 1-acetyl-2-chloro-3-iminoindoline hydrochloride. Further hydrolysis and acylation of this compound have been studied, revealing its versatility in chemical transformations and reactions with N- and S-nucleophiles (Velezheva & Ryabova, 1990).
Catalytic Applications
The Rh(III)-catalyzed synthesis of 1-aminoindole derivatives from 2-acetyl-1-arylhydrazines and diazo compounds in water represents a novel approach. This process, facilitated by Rh(III) catalysis, involves aryl C-H activation, displaying broad substituent scope and proceeding efficiently in water without the need for external oxidants. It highlights the compound's role in facilitating environmentally friendly and sustainable chemical synthesis methods (Liang et al., 2014).
Antineoplastic Agent Development
Research into derivatives of 1-acetyl-5-aminoindolin-2-one, such as 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone, has indicated potent inhibitory effects on ribonucleoside diphosphate reductase, a key enzyme in DNA synthesis. This inhibition correlates with significant antineoplastic activity against various murine neoplasms, suggesting potential in cancer treatment research. The findings underscore the importance of structural modifications for enhancing therapeutic efficacy and metabolic stability (Agrawal et al., 1977).
Acetylation Reactions and Drug Synthesis
The acetylation of 2-amino-2-oxazolines, leading to compounds exhibiting heterocyclic rings, highlights the functional versatility of acetylated derivatives in pharmacological applications. This research contributes to our understanding of chemical processes relevant to drug development and the synthesis of pharmacologically active compounds (Forfar, Jarry, & Leger, 1997).
特性
IUPAC Name |
1-acetyl-5-amino-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)12-9-3-2-8(11)4-7(9)5-10(12)14/h2-4H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPWJICZQKSALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)CC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5-aminoindolin-2-one | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)
![3-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1340118.png)

